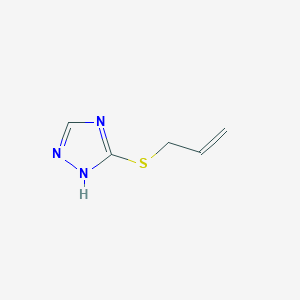
3-(allylsulfanyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with an allylsulfanyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science. The presence of the allylsulfanyl group in this compound adds unique chemical properties, making it a subject of interest in various research fields.
Wirkmechanismus
Target of action
1,2,4-Triazoles are known to interact with a variety of biological targets due to their versatile structure. They can bind to enzymes, receptors, and other proteins, influencing their function .
Mode of action
The mode of action of 1,2,4-triazoles can vary greatly depending on the specific compound and its targets. Some triazoles are known to inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical pathways
1,2,4-Triazoles can be involved in a wide range of biochemical pathways due to their diverse biological activities. They can affect pathways related to cell signaling, metabolism, and more .
Pharmacokinetics
The ADME properties of 1,2,4-triazoles can vary depending on the specific compound. Factors such as solubility, stability, and molecular size can influence absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of 1,2,4-triazoles can be diverse, ranging from changes in cell signaling and function to potential cytotoxic effects. These effects depend on the specific compound and its targets .
Action environment
The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(allylsulfanyl)-1H-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with allyl sulfide under specific conditions. One common method includes the use of alkaline alcoholic solutions to facilitate the reaction. For instance, the reaction of an excess of allyl chloride with 1,2,4-triazole in boiling ethanol can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Allylsulfanyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the allylsulfanyl group is replaced by other substituents.
Cyclization: The compound can undergo electrophilic cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, iodine), oxidizing agents (e.g., hydrogen peroxide), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures and solvents like ethanol or chloroform .
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, and various cyclized heterocyclic compounds. For example, the reaction with iodine can lead to the formation of iodinated triazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Allylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Propargylsulfanyl)-1H-1,2,4-triazole: Similar structure but with a propargyl group instead of an allyl group.
3-(Methylsulfanyl)-1H-1,2,4-triazole: Contains a methylsulfanyl group instead of an allylsulfanyl group.
3-(Phenylsulfanyl)-1H-1,2,4-triazole: Substituted with a phenylsulfanyl group.
Uniqueness
The uniqueness of 3-(allylsulfanyl)-1H-1,2,4-triazole lies in its specific chemical properties imparted by the allylsulfanyl group. This group can undergo unique chemical transformations, making the compound versatile for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-prop-2-enylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-2-3-9-5-6-4-7-8-5/h2,4H,1,3H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBFSLIXLFBXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2720237.png)
![4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine](/img/structure/B2720238.png)
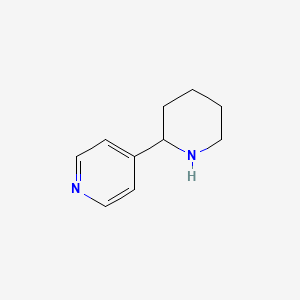

![2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethan-1-one](/img/structure/B2720241.png)
![N-(2-ethoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2720243.png)
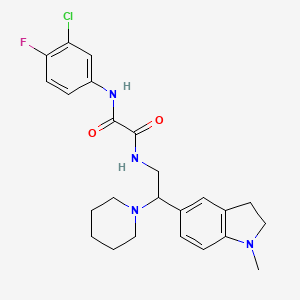
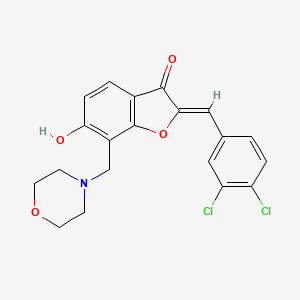
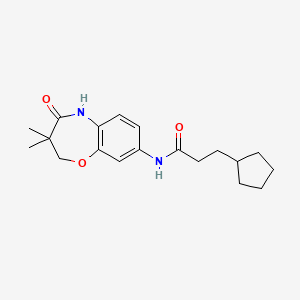
![1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2720247.png)
![2-difluoromethanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]benzamide](/img/structure/B2720250.png)
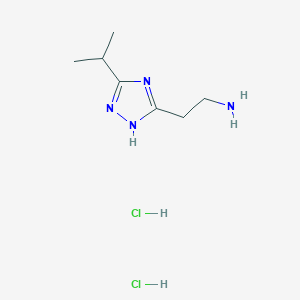
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)
